molecular formula C9H10O2 B1664087 2'-Hydroxypropiophenone CAS No. 610-99-1

2'-Hydroxypropiophenone

Cat. No. B1664087
Key on ui cas rn: 610-99-1
M. Wt: 150.17 g/mol
InChI Key: KDUWXMIHHIVXER-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a mixture of 1-(2-hydroxyphenyl)propan-1-one (10.0 g), methyl bromoacetate (5.11 mL) and acetone (100 mL) was added potassium carbonate (18.4 g), and the mixture was stirred overnight at room temperature. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4, volume ratio) to give a colorless oil. To a solution (150 mL) of the obtained oil in N,N-dimethylformamide was added 1,8-diazabicyclo[5.4.0]undec-7-ene (8.12 mL), and the mixture was stirred at 120° C. for 2 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. Ethyl acetate was added to the residue, the insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9, volume ratio) to give the title object compound (7.14 g, 52%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
8.12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[CH2:9][CH3:10].Br[CH2:13][C:14]([O:16][CH3:17])=[O:15].C(=O)([O-])[O-].[K+].[K+].N12CCCN=C1CCCCC2.Cl>CN(C)C=O.CC(C)=O>[CH2:9]([C:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[O:1][C:13]=1[C:14]([O:16][CH3:17])=[O:15])[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(CC)=O
Name
Quantity
5.11 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
solution
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
8.12 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4, volume ratio)
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
STIRRING
Type
STIRRING
Details
the mixture was stirred at 120° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9, volume ratio)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=C(OC2=C1C=CC=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.14 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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